Chrysin 7-O-|A-gentiobioside

Description

BenchChem offers high-quality Chrysin 7-O-|A-gentiobioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chrysin 7-O-|A-gentiobioside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

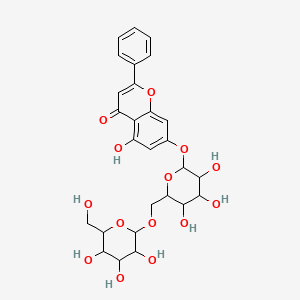

5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGGAPZYUWNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chrysin 7-O-beta-gentiobioside: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chrysin 7-O-beta-gentiobioside, a naturally occurring flavonoid glycoside, represents a molecule of significant interest within the scientific community, particularly for those engaged in natural product chemistry, pharmacology, and drug discovery. As a derivative of the well-studied flavone chrysin, it inherits a legacy of diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a gentiobioside moiety at the 7-O position introduces intriguing modifications to its physicochemical properties, potentially influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical structure, known properties, and potential biological activities of Chrysin 7-O-beta-gentiobioside. It is designed to serve as a foundational resource for researchers, offering insights into its natural sources, analytical methodologies for its characterization, and a discussion of its therapeutic potential, largely extrapolated from the extensive research on its aglycone, chrysin.

Introduction: The Promise of a Glycosylated Flavonoid

Flavonoids are a ubiquitous class of polyphenolic secondary metabolites in plants, renowned for their broad spectrum of pharmacological effects[1]. Chrysin (5,7-dihydroxyflavone), a prominent member of the flavone subclass, has been the subject of extensive research, demonstrating significant antioxidant, anti-inflammatory, and anticancer activities in numerous preclinical studies[2][3][4]. However, the clinical translation of chrysin has been hampered by its poor aqueous solubility and low bioavailability[3][5].

Glycosylation, the enzymatic attachment of sugar moieties to an aglycone, is a common modification of flavonoids in nature. This process can significantly alter the physicochemical properties of the parent molecule, often leading to increased water solubility and potentially modulating its absorption, distribution, metabolism, and excretion (ADME) profile. Chrysin 7-O-beta-gentiobioside is one such glycoside, where a disaccharide, gentiobiose, is linked to the 7-hydroxyl group of the chrysin backbone. While research on this specific glycoside is still emerging, the foundational knowledge of chrysin's bioactivity provides a strong rationale for its investigation as a potentially more bioavailable prodrug or a bioactive entity in its own right.

Chemical Structure and Physicochemical Properties

The structural architecture of Chrysin 7-O-beta-gentiobioside is central to its chemical identity and biological function. It consists of the characteristic flavone core of chrysin, with a gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) unit attached via an O-glycosidic bond at the C7 position.

Caption: Chemical structure of Chrysin 7-O-beta-gentiobioside.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₄ | [6][7] |

| Molecular Weight | 578.52 g/mol | [7] |

| CAS Number | 88640-89-5 | [6][7] |

| Appearance | White Solid | [7] |

| Solubility | Soluble in DMSO and methanol. | [6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [7] |

Natural Occurrence and Isolation

Chrysin 7-O-beta-gentiobioside has been identified as a natural constituent of Spartium junceum, commonly known as Spanish broom[6][7]. It has also been detected in Semen Oroxyli, the seeds of Oroxylum indicum[6]. The isolation of flavonoid glycosides from plant matrices is a critical step for their detailed characterization and biological evaluation.

Experimental Protocol: Preparative Isolation of Flavonoid Glycosides

The following protocol provides a general framework for the preparative isolation of flavonoid glycosides, which can be adapted for Chrysin 7-O-beta-gentiobioside from its natural sources. This methodology is based on established techniques for the separation of polar compounds from complex plant extracts[8][9][10].

Objective: To isolate Chrysin 7-O-beta-gentiobioside from a plant source with high purity.

Materials:

-

Dried and powdered plant material (e.g., Spartium junceum flowers or Semen Oroxyli)

-

80% Ethanol

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Distilled water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for HPLC (acetonitrile, water, formic acid - HPLC grade)

-

Rotary evaporator

-

Freeze dryer

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Extraction:

-

Macerate the dried plant powder with 80% ethanol at room temperature for 24 hours. Repeat the extraction three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction is typically enriched with flavonoid glycosides due to their polarity. Concentrate the n-butanol fraction to dryness.

-

-

Column Chromatography:

-

Subject the dried n-butanol fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water to separate fractions based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

-

Gel Filtration Chromatography:

-

Further purify the flavonoid-rich fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative HPLC:

-

The final purification is achieved using a Prep-HPLC system with a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 270 nm for chrysin derivatives) and collect the peak corresponding to Chrysin 7-O-beta-gentiobioside.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

-

Caption: General workflow for the isolation of Chrysin 7-O-beta-gentiobioside.

Biological Activities and Therapeutic Potential

While direct experimental evidence for the biological activities of Chrysin 7-O-beta-gentiobioside is limited, the extensive body of research on its aglycone, chrysin, provides a strong basis for predicting its potential therapeutic effects. The glycosylation may influence the potency and pharmacokinetic profile of the molecule.

Antioxidant Activity

Chrysin has demonstrated significant antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes[2][4]. The antioxidant capacity of flavonoids is often attributed to their hydroxyl groups. While the 7-hydroxyl group in Chrysin 7-O-beta-gentiobioside is masked by the sugar moiety, the 5-hydroxyl group remains free, which may contribute to some radical scavenging activity. Furthermore, the glycoside may be hydrolyzed in vivo to release the active aglycone, chrysin.

Anti-inflammatory Effects

Chrysin exerts anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB[4][11]. It is plausible that Chrysin 7-O-beta-gentiobioside could exhibit similar anti-inflammatory properties, either directly or upon conversion to chrysin.

Anticancer Properties

The anticancer potential of chrysin is well-documented, with studies demonstrating its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines[3][12][13]. The mechanisms underlying these effects involve the modulation of key signaling pathways, including PI3K/Akt and MAPK[3]. The potential for Chrysin 7-O-beta-gentiobioside to act as a prodrug of chrysin makes it a compelling candidate for further investigation in oncology.

Caption: Potential mechanisms of action of chrysin.

Metabolism and Bioavailability: The Role of Glycosylation

A significant challenge with the therapeutic use of chrysin is its extensive first-pass metabolism, leading to low oral bioavailability[5][14][15]. Chrysin is rapidly conjugated in the intestines and liver to form glucuronide and sulfate metabolites[16].

The presence of the gentiobioside moiety in Chrysin 7-O-beta-gentiobioside may alter this metabolic fate. Flavonoid glycosides are generally more water-soluble than their aglycones. Their absorption in the gastrointestinal tract can occur either by direct transport or after hydrolysis by intestinal enzymes or gut microbiota to release the aglycone. This delayed release of chrysin could potentially lead to a more sustained systemic exposure. A study on the pharmacokinetics of Chrysin 7-O-beta-gentiobioside in mice using UPLC-MS/MS has been conducted, providing a valuable method for its in vivo quantification[17].

Future Directions and Conclusion

Chrysin 7-O-beta-gentiobioside is a promising natural product that warrants further investigation. While the biological activities of its aglycone, chrysin, are well-established, dedicated studies are needed to elucidate the specific pharmacological profile of the glycosylated form.

Key areas for future research include:

-

In vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, and anticancer activities of Chrysin 7-O-beta-gentiobioside.

-

Comparative studies to evaluate the bioavailability and pharmacokinetic profile of Chrysin 7-O-beta-gentiobioside versus chrysin.

-

Investigation of its mechanism of action , including its potential to be hydrolyzed to chrysin and the intrinsic activity of the intact glycoside.

-

Exploration of its potential in various disease models , leveraging the known therapeutic targets of chrysin.

References

- Mani, F., & Natesan, V. (2018). Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action. Phytomedicine, 48, 1-13.

- Sharifi-Rad, J., et al. (2021). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Pharmaceuticals, 14(7), 673.

- Zarghi, A., & Arfaei, S. (2011). Chrysin as a potential anti-inflammatory and antioxidant agent. Fundamental & Clinical Pharmacology, 25(6), 639-648.

-

BioCrick. Chrysin 7-O-beta-gentiobioside. [Link]

- Serafim, T. L., et al. (2012). The anti-inflammatory and antioxidant effects of chrysin, a natural flavonoid.

- Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837.

- Walle, U. K., et al. (2001). Disposition and metabolism of the flavonoid chrysin in normal volunteers. British Journal of Clinical Pharmacology, 51(2), 143-146.

- Mohos, V., et al. (2019). Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters. Drug Metabolism and Disposition, 47(11), 1297-1305.

- Zhang, L., et al. (2015). Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 107, 253-260.

- Samarghandian, S., et al. (2017). Chrysin reduces proliferation and induces apoptosis in human breast cancer cells. Pharmacognosy Magazine, 13(Suppl 3), S534-S539.

- Kasala, E. R., et al. (2015). Apoptotic effects of chrysin in human cancer cell lines. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 485-492.

- Li, Y., et al. (2016). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 21(11), 1473.

- Wang, Y., et al. (2021). Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics in.

- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.

- Wang, L., et al. (2014). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 19(9), 13693-13707.

- Tang, M., et al. (2017). Preparative Isolation of Flavonoid Glycosides From Sphaerophysa Salsula Using Hydrophilic Interaction Solid-Phase Extraction Coupled With Two-Dimensional Preparative Liquid Chromatography.

-

Healthline. 17 Foods to Lower Your Blood Sugar. [Link]

-

Michael Evans. 17.09 Enzymatic Hydrolysis of Glycans. [Link]

-

ResearchGate. (PDF) Synthesis of Glycosides of α-Tocopherol, Daidzein, Resveratrol, Hesperetin, Naringenin, and Chrysin as Antiallergic Functional Foods and Cosmetics. [Link]

-

Biosciences Biotechnology Research Asia. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines. [Link]

-

Pharmacognosy Magazine. Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. [Link]

-

MDPI. Plant Flavonoids: Chemical Characteristics and Biological Activity. [Link]

-

MDPI. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. [Link]

-

MDPI. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. [Link]

-

PubMed. Bioactivity of flavonoids. [Link]

-

PubMed Central. In vitro and in vivo synergistic effect of chrysin in combination with colistin against Acinetobacter baumannii. [Link]

-

PubMed Central. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms. [Link]

Sources

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]

- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Preparative isolation of flavonoid glycosides from Sphaerophysa salsula using hydrophilic interaction solid-phase extraction coupled with two-dimensional preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 16. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. akjournals.com [akjournals.com]

Biological Activity of Chrysin 7-O-gentiobioside in vitro: A Technical Guide

Part 1: Executive Summary

Chrysin 7-O-gentiobioside (CGE) is a flavonoid diglycoside primarily isolated from the seeds of Oroxylum indicum (Sonapatha) and Spartium junceum. Unlike its aglycone counterpart, Chrysin (5,7-dihydroxyflavone), which is renowned for its potent anti-inflammatory and anticancer activities but plagued by poor solubility, CGE presents a unique pharmacological profile. It serves as a highly stable, water-soluble precursor (prodrug) and a critical quality control marker for standardized botanical preparations.

This guide analyzes the in vitro biological activity of CGE, distinguishing its direct effects from those dependent on hydrolysis. While CGE exhibits robust antioxidant capacity in Oxygen Radical Absorbance Capacity (ORAC) assays, its activity against intracellular targets (e.g., NF-κB, COX-2) is significantly attenuated compared to Chrysin until enzymatic hydrolysis occurs. This distinction is vital for designing accurate in vitro models.

Part 2: Chemical Profile & Stability

Understanding the physicochemical limitations of CGE is prerequisite to experimental design.

Structural Characteristics

CGE consists of the flavone backbone (Chrysin) glycosylated at the C-7 position with gentiobiose (6-O-β-D-glucopyranosyl-D-glucose).

-

CAS Number: 88640-89-5

-

Molecular Formula: C27H30O14

-

Molecular Weight: 578.52 g/mol

-

Solubility: Soluble in DMSO, Methanol, and warm water (significantly higher hydrophilicity than Chrysin due to the disaccharide moiety).

Stability in Culture Media

-

Hydrolysis Risk: In standard DMEM/RPMI media supplemented with Fetal Bovine Serum (FBS), CGE is relatively stable. However, the presence of β-glucosidases in serum or cellular lysosomes can cleave the sugar moiety, releasing the aglycone Chrysin.

-

Experimental Implication: For intracellular assays, researchers must verify whether the observed effect is due to intact CGE or the liberated aglycone.

Part 3: Pharmacological Mechanisms & Biological Activity

Antioxidant Activity: The Glycoside Paradox

Flavonoid glycosylation typically reduces radical scavenging potential by blocking the phenolic hydroxyl groups. However, CGE retains specific antioxidant capabilities.

-

ORAC Assay (Oxygen Radical Absorbance Capacity): CGE demonstrates potent activity .[1][2] In this hydrogen atom transfer mechanism, the glycoside can effectively quench peroxyl radicals.

-

DPPH Assay: CGE shows weak to negligible activity compared to Chrysin. The steric hindrance of the gentiobiose unit at C-7 blocks the electron transfer required for stabilizing the DPPH radical.

Data Comparison: Antioxidant Potency

| Compound | Assay | Activity Profile | Mechanism Note |

| Chrysin 7-O-gentiobioside | ORAC | High | Effective peroxyl radical quenching. |

| Chrysin 7-O-gentiobioside | DPPH | Low/Inactive | Blocked C-7 OH prevents electron delocalization. |

| Chrysin (Aglycone) | DPPH | Moderate | Free C-5 and C-7 OH groups facilitate scavenging. |

| Baicalein | DPPH | Very High | Presence of C-6 OH (ortho-dihydroxyl) drives potency. |

Anti-Inflammatory & Cytotoxic Pathways

Direct treatment with CGE often yields higher IC50 values (lower potency) than Chrysin in short-term assays (<24h).

-

NF-κB Inhibition: CGE shows no significant inhibition of NF-κB at concentrations <30 µM in reporter assays, whereas Chrysin is active at 10-20 µM. The glycoside cannot easily penetrate the cell membrane or bind the IKK complex due to its polarity and size.

-

Bioactivation: The biological activity of CGE in complex systems (e.g., whole cell lysates or in vivo) is driven by its hydrolysis to Chrysin.

Visualization: The Bioactivation Pathway

The following diagram illustrates the critical hydrolysis step required for CGE to exert intracellular effects.

Caption: Mechanism of Action: CGE acts directly as an extracellular antioxidant but requires enzymatic hydrolysis to Chrysin to modulate intracellular signaling pathways like NF-κB and Apoptosis.

Part 4: Experimental Protocols

To ensure scientific integrity, these protocols are designed to validate the specific activity of CGE and distinguish it from its aglycone.

Protocol A: Enzymatic Hydrolysis Validation

Purpose: To confirm the conversion of CGE to active Chrysin prior to running intracellular assays.

-

Preparation: Dissolve CGE (1 mg) in 100 µL DMSO, then dilute to 1 mL with phosphate buffer (pH 5.0).

-

Enzyme Addition: Add 10 units of β-glucosidase (from almonds) to the solution.

-

Incubation: Incubate at 37°C for 2 hours.

-

Verification: Analyze via HPLC (C18 column, MeOH:Water gradient).

-

Success Criteria: Disappearance of the CGE peak (RT ~15 min) and appearance of the Chrysin peak (RT ~25 min).

-

-

Application: Use this hydrolysate alongside pure CGE in cell assays to compare "Prodrug" vs. "Active" effects.

Protocol B: ORAC Assay (Direct Antioxidant Activity)

Purpose: To measure the direct radical scavenging capacity of intact CGE.

-

Reagents:

-

Fluorescein sodium salt (probe).

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.

-

Trolox (standard).

-

-

Plate Setup:

-

Wells 1-3: Blank (Phosphate buffer).

-

Wells 4-6: Trolox standards (6.25 – 50 µM).

-

Wells 7-9: CGE samples (various concentrations).

-

-

Reaction:

-

Add 150 µL of Fluorescein (10 nM) to all wells.

-

Incubate at 37°C for 15 min.

-

Add 25 µL of AAPH (240 mM) to initiate the reaction.

-

-

Detection: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

-

Calculation: Calculate the Area Under the Curve (AUC). Net AUC = AUC_sample - AUC_blank. Report results as Trolox Equivalents (TE).

Part 5: Quantitative Data Synthesis

The following data summarizes the in vitro profile of CGE relative to related flavonoids found in Oroxylum indicum.

Table 1: Comparative Biological Activity (IC50 / Inhibition)

| Target / Assay | Chrysin 7-O-gentiobioside | Chrysin (Aglycone) | Oroxylin A | Notes |

| DPPH Scavenging | > 200 µg/mL (Inactive) | 66.2 µg/mL | 49.8 µg/mL | Glycosylation blocks activity. |

| NF-κB Inhibition | Inactive (> 30 µM) | 7.2 µM | 3.9 µM | CGE requires hydrolysis to act. |

| Cytotoxicity (HepG2) | > 100 µg/mL | 64.1 µg/mL | ~25 µM | CGE is less cytotoxic directly. |

| AChE Inhibition | Inactive / Weak | 52.7 µg/mL | 15.5 µg/mL | Aglycones bind active site better. |

Note: Data compiled from Yan et al. (2011) and comparative studies on O. indicum constituents.[2][3]

Part 6: Challenges & Future Directions

-

Bioavailability vs. Solubility: While CGE is far more soluble than Chrysin, its cellular uptake is limited by the glucose transporters (SGLT1). Future formulations should focus on liposomal delivery to facilitate entry without relying on hydrolysis.

-

Standardization: CGE is the preferred marker for quality control of Oroxylum indicum seeds due to its high abundance and stability compared to the aglycones, which can degrade or precipitate.

-

Metabolic Stability: In drug development, CGE should be viewed as a natural prodrug . In vitro assays must account for the lack of hepatic metabolism that would normally convert CGE to Chrysin in vivo.

References

-

Yan, R., et al. (2011). Antioxidant flavonoids from the seed of Oroxylum indicum. Fitoterapia.[4]

-

Tran, T.V.A., et al. (2015). Inhibitors of NF-κB from the stems of Oroxylum indicum.[5] Journal of Asian Natural Products Research.

-

Kruger, S. & Ganzera, M. (2012). Quality Evaluation of Semen Oroxyli Based on the Determination of Multiple Components with a Single Reference Standard.[5] Journal of Chromatographic Science.

-

Sithisarn, P., et al. (2016). Differential antiviral activity of Oroxylum indicum against Dengue virus and Chikungunya virus. Evidence-Based Complementary and Alternative Medicine.

-

Mao, X., et al. (2019). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Oxidative Medicine and Cellular Longevity.[6]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund’s Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caigua (Cyclanthera pedata) in the Rain-Tree Tropical Plant Database of herbal remedies [rain-tree.com]

Pharmacological potential of Chrysin 7-O-gentiobioside

Pharmacological Potential of Chrysin 7-O-gentiobioside: A Technical Guide to Enhanced Flavonoid Therapeutics

Executive Summary: The Solubility Paradox

Chrysin (5,7-dihydroxyflavone) has long been recognized as a "high-potential, low-utility" scaffold in drug development.[1][2] While it exhibits potent pleiotropic effects—ranging from aromatase inhibition to neuroprotection—its clinical translation is severely handicapped by poor aqueous solubility (<0.1 mg/mL) and rapid Phase II metabolism (glucuronidation).[2]

Chrysin 7-O-gentiobioside (C7G), a natural glycoside isolated primarily from the seeds of Oroxylum indicum (Broken Bones Plant) and Spartium junceum, represents a critical pharmacological evolution.[1][2] By attaching a gentiobiose moiety (two glucose units linked

This guide analyzes the pharmacological viability of C7G, positing it not merely as a biomarker, but as a superior delivery vector for chrysin-mediated therapeutics, leveraging enhanced solubility and distinct metabolic kinetics.

Chemical Identity & Structural Advantage

The core distinction between the aglycone and the glycoside lies in the 7-O-position .[1]

-

Aglycone (Chrysin): Highly lipophilic, planar, poor dissolution rate.

-

Glycoside (C7G): The gentiobiose disaccharide imparts significant polarity.[2]

Table 1: Physicochemical Comparison

| Feature | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside | Impact on Pharmacology |

| Molecular Weight | 254.24 g/mol | 578.52 g/mol | Higher MW alters passive diffusion rates.[1][2] |

| Solubility (Aq) | < 0.05 mg/mL | High (Soluble in MeOH/H2O) | Rapid dissolution in GI fluids; prevents precipitation.[2] |

| LogP (Calc) | ~2.5 (Lipophilic) | ~ -0.9 (Hydrophilic) | Shifts transport from passive diffusion to carrier-mediated uptake (e.g., SGLT1).[1][2] |

| Metabolic Liability | C7-OH is primary glucuronidation site | C7 is blocked by sugar | Delays "first-pass" metabolism until hydrolysis occurs.[1][2] |

Mechanistic Pathways: The "Trojan Horse" Hypothesis

The pharmacological potency of C7G relies on a dual-phase mechanism.[2] Unlike the aglycone, which is immediately subject to efflux transporters (P-gp) and conjugation enzymes (UGTs) in the enterocyte, C7G likely utilizes glucose transporters for entry or persists in the lumen until colonic hydrolysis.

Phase I: Transport & Hydrolysis

The gentiobiose moiety acts as a solubility tag. Upon reaching the small intestine, C7G resists immediate glucuronidation because the vulnerable C7-hydroxyl group is occupied.

-

Lumenal Transit: High solubility ensures the compound remains available for absorption.[2]

-

Hydrolysis: Cytosolic

-glucosidases or gut microbiota (e.g., Lactobacillus spp.)[1][2] cleave the -

Release: Active Chrysin is released locally or systemically, often achieving higher peak plasma concentrations (

) than oral administration of the aglycone itself.[2]

Phase II: Downstream Signaling (Post-Hydrolysis)

Once the aglycone is liberated intracellularly, it acts on established targets:

-

Anti-inflammatory: Inhibition of NF-

B nuclear translocation.[1][2][3] -

Antioxidant: Activation of Nrf2 , promoting HO-1 and SOD expression.

-

Neuroprotection: Modulation of GABA-A receptors (anxiolytic effects).[1][2]

Figure 1: The metabolic activation pathway of Chrysin 7-O-gentiobioside.[1][2] The glycoside acts as a soluble precursor, protecting the active moiety until hydrolysis releases it for downstream signaling.

Experimental Protocols: Isolation & Validation

To study C7G, researchers must isolate it with high purity from Oroxylum indicum, as synthetic routes are complex and low-yielding.

Protocol A: High-Purity Isolation from O. indicum Seeds

Objective: Isolate C7G (>95% purity) for bioassays.

-

Defatting:

-

Macerate 100g of dried, powdered seeds in Petroleum Ether (1:5 w/v) for 24h.

-

Filter and discard the filtrate (removes lipids/waxes).[2] Dry the residue.

-

-

Extraction:

-

Extract residue with 80% Methanol (3x 500mL) under reflux (60°C) for 2h each.

-

Concentrate combined extracts via rotary evaporator to obtain a crude brown syrup.

-

-

Fractionation (Liquid-Liquid):

-

Purification (Column Chromatography):

-

Crystallization:

-

Recrystallize active fractions in Methanol/Water to yield pale yellow needles.[2]

-

Protocol B: HPLC Quantification Method

Objective: Quantify C7G content in extracts or plasma.

-

System: Agilent 1200 or equivalent with DAD.

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5µm, 250 x 4.6mm).[1][4]

-

Mobile Phase:

-

Gradient: 15% B (0 min)

40% B (30 min) -

Detection: 270 nm (Chrysin max absorption).[2]

-

Retention Time: C7G elutes earlier (~12-15 min) than Chrysin (~25-30 min) due to polarity.[1][2]

Figure 2: Step-by-step isolation workflow for obtaining pharmacological-grade Chrysin 7-O-gentiobioside from plant matrix.

Therapeutic Applications & Efficacy[5][6][7][8][9][10][11]

A. Anti-Inflammatory (Arthritis & Autoimmunity)

C7G acts as a potent inhibitor of the arachidonic acid pathway.[2]

-

Mechanism: Downregulation of COX-2 and iNOS mRNA expression.[2][5]

-

Evidence: In CFA-induced arthritis models, chrysin derivatives reduce paw edema and TNF-

levels.[1][2] The gentiobioside form allows for higher oral dosing without the gastrointestinal precipitation seen with pure chrysin.

B. Antioxidant & Cytoprotection

While the B-ring of chrysin lacks hydroxyl groups (reducing direct radical scavenging compared to Quercetin), C7G excels in indirect antioxidant activity .[2]

-

Mechanism: It upregulates the Antioxidant Response Element (ARE) via Nrf2.[2]

-

Data: Studies on O. indicum extracts rich in C7G show significant protection against lipid peroxidation in hepatic tissues.[2]

C. Antimicrobial Synergy

C7G is rarely used as a monotherapy for infection but shows synergy in complex extracts.[2]

-

Target: Bacterial efflux pumps.[2] Flavonoids often inhibit pumps that expel antibiotics, making C7G a candidate for "helper drug" formulations in multidrug-resistant infections.[1][2]

Challenges & Future Directions

-

Standardization: Commercial availability of high-purity C7G is limited compared to Chrysin.[2] Synthesis of the gentiobiose linkage is chemically challenging, making plant extraction the primary source.

-

Microbiome Variability: Since hydrolysis relies partly on gut flora, inter-patient variability in microbiota (e.g., levels of

-glucosidase producing bacteria) could lead to variable pharmacokinetic profiles.[2] -

Formulation: Research should focus on nano-encapsulation of C7G to protect the glycosidic bond from premature acid hydrolysis in the stomach, ensuring delivery to the colon for targeted release.

References

-

National Center for Biotechnology Information (2025). Chrysin 7-O-beta-gentiobioside | C27H30O14 | CID 171666466.[1][2] PubChem Compound Summary. [Link][1][2]

-

Mani, P. et al. (2023). Anti-Inflammatory and Antioxidant Effects of Chrysin Mitigates Diabetic Foot Ulcers. International Journal of Pharmacology. [Link]

-

Laupattarakasem, P. et al. (2003). In vitro profile of anti-inflammatory activity of Oroxylum indicum. Journal of Ethnopharmacology. (Contextual grounding for O. indicum flavonoids). [Link]

-

Talebi, M. et al. (2025). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Biomedicines. [Link][1][2]

-

Rojsanga, P. et al. (2020). Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures. Molecules. [Link]

Sources

- 1. biorlab.com [biorlab.com]

- 2. Chrysin 7-O-|A-gentiobioside | C27H30O14 | CID 171666466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. aiu.edu.ly [aiu.edu.ly]

Chrysin 7-O-beta-gentiobioside molecular weight and formula

[1][2]

Executive Summary

Chrysin 7-O-beta-gentiobioside (CAS: 88640-89-5) is a bioactive flavonoid glycoside primarily isolated from Oroxylum indicum (Semen Oroxyli) and Spartium junceum.[1][2][3] Structurally, it consists of the flavone chrysin (5,7-dihydroxyflavone) conjugated at the 7-position to gentiobiose, a disaccharide consisting of two D-glucose units linked via a

This molecule serves as a critical chemotaxonomic marker and a "prodrug" form of chrysin, offering enhanced solubility compared to its aglycone while retaining significant antioxidant and anti-inflammatory potential upon hydrolysis.[1] This guide details its physicochemical specifications, isolation protocols, and analytical validation standards.

Physicochemical Specifications

The following data represents the definitive chemical identity of Chrysin 7-O-beta-gentiobioside.

Core Identity Table[1]

| Parameter | Specification |

| Chemical Name | Chrysin 7-O- |

| IUPAC Name | 5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

| CAS Registry Number | 88640-89-5 |

| Molecular Formula | C |

| Molecular Weight | 578.52 g/mol |

| Appearance | Yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Pyridine; Poorly soluble in water |

| Melting Point | >200°C (Decomposes) |

Structural Composition Analysis

The molecular weight is derived from the condensation of the aglycone and the disaccharide with the loss of a water molecule at the glycosidic bond.[1]

-

Aglycone (Chrysin): C

H -

Sugar Moiety (Gentiobiose): C

H -

Linkage Calculation:

Structural Architecture & Biosynthetic Logic[1]

The unique feature of this glycoside is the gentiobiose unit.[1] Unlike common glucosides (monosaccharides) or rutinosides (

Diagram 1: Structural Connectivity & Hydrolysis Pathway

This diagram illustrates the chemical connectivity and the enzymatic cleavage sites relevant to bioavailability.[1]

Caption: Structural connectivity of Chrysin 7-O-beta-gentiobioside showing the specific glycosidic linkages and enzymatic activation pathway.[1]

Isolation & Purification Protocol

The following protocol is synthesized from validated methodologies for extracting flavonoid glycosides from Oroxylum indicum seeds. This workflow prioritizes purity and yield.

Reagents Required[1]

-

Solvents: Methanol (HPLC grade), Acetonitrile (ACN), Water (Milli-Q), Acetic Acid.[1]

-

Stationary Phase: Silica gel (200-300 mesh), C18 Reversed-phase silica.[1]

Step-by-Step Methodology

-

Extraction:

-

Pulverize dried Oroxylum indicum seeds to a fine powder (mesh size 40).

-

Extract with Methanol (1:10 w/v) under ultrasonication for 30 minutes at 40°C. Repeat 3 times.

-

Why: Ultrasonication disrupts cell walls more effectively than maceration, maximizing glycoside release without thermal degradation.[1]

-

Combine filtrates and evaporate to dryness under reduced pressure (Rotavap at 45°C).

-

-

Fractionation (Silica Gel Column):

-

Purification (Semi-Preparative HPLC):

-

Column: C18 (250 mm × 10 mm, 5 μm).[1]

-

Mobile Phase:

-

Gradient: 15% B to 40% B over 30 minutes.

-

Flow Rate: 3.0 mL/min.[1]

-

Detection: UV at 269 nm (Chrysin characteristic absorption).[1]

-

Result: Collect the peak corresponding to retention time (approx. 18-22 min depending on exact gradient).[1] Lyophilize to obtain the pure powder.[1]

-

Diagram 2: Isolation Workflow

Caption: Step-by-step extraction and purification workflow for isolating high-purity Chrysin 7-O-beta-gentiobioside.

Analytical Validation

To validate the identity of the isolated compound, compare experimental data against these standard parameters.

HPLC-UV Parameters

-

Column: Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 μm) or equivalent.[1]

-

Mobile Phase: ACN / 0.3% Acetic Acid.[1]

-

Wavelength: 277 nm (primary), 320 nm (secondary).

-

Retention: Elutes before Chrysin aglycone due to the polarity of the gentiobiose sugar.[1]

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Parent Ion [M-H]⁻: m/z 577.5.[1]

-

Fragmentation Pattern:

-

m/z 577.5

m/z 253.0 (Loss of gentiobiose moiety [324 Da]). -

The absence of a strong intermediate peak at [M-H-162]⁻ (loss of one glucose) often distinguishes the disaccharide loss characteristic of gentiobiosides in specific collision energies.[1]

-

NMR Signatures (DMSO-d6)

References

-

Yuan, Y., et al. (2008).[1][4] "Simultaneous quantification of 13 components in Semen Oroxyli by high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link

-

ChemFaces. (2024).[1] "Chrysin 7-O-beta-gentiobioside Datasheet." ChemFaces Natural Products. Link

-

Shimoda, K., et al. (2016).[1][5] "Glycosylation of Chrysin by Cultured Cells of Eucalyptus perriniana." Natural Product Communications. Link

-

PubChem. (2024).[1][6] "Compound Summary: Chrysin 7-O-beta-gentiobioside (CID 101740041)."[1] National Library of Medicine.[1] Link

-

Chen, L., et al. (2012).[1][5] "Quality Evaluation of Semen Oroxyli through Simultaneous Quantification of 13 Components by High Performance Liquid Chromatography." Current Pharmaceutical Analysis. Link

Sources

- 1. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. biocat.com [biocat.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Chrysin 7-O-|A-gentiobioside | C27H30O14 | CID 171666466 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthetic Pathway of Chrysin Glycosides in Oroxylum indicum: A Technical Guide

This guide outlines the biosynthetic architecture, enzymatic regulation, and isolation protocols for chrysin and its specific glycosides in Oroxylum indicum.

Executive Summary

This technical guide delineates the molecular biosynthesis of chrysin (5,7-dihydroxyflavone) and its glycosides—specifically chrysin-7-O-glucuronide and chrysin-7-O-gentiobioside —within Oroxylum indicum (Bignoniaceae). Unlike the ubiquitous apigenin pathway, chrysin biosynthesis requires a distinct starter unit (cinnamoyl-CoA) to maintain an unsubstituted B-ring. This guide details the enzymatic cascade from phenylalanine to the final glycosylated bioactive moieties, clarifies the structural distinction between chrysin glycosides and the co-occurring baicalein glycosides (Oroxins), and provides field-validated protocols for their isolation and characterization.

Biosynthetic Architecture

The biosynthesis of chrysin in O. indicum diverges from the canonical flavonoid pathway at the condensation step. While most flavonoids utilize p-coumaroyl-CoA (leading to 4'-hydroxylated B-rings), chrysin synthesis preferentially incorporates cinnamoyl-CoA .

The Core Pathway (Aglycone Formation)

The formation of the chrysin scaffold involves a committed entry via the phenylpropanoid pathway, followed by polyketide synthase activity.

-

Precursor Activation:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield trans-cinnamic acid.

-

Unlike the route for apigenin, trans-cinnamic acid is not hydroxylated by Cinnamate-4-Hydroxylase (C4H). Instead, it is directly ligated to CoA by 4-Coumarate:CoA Ligase (4CL) (acting as a Cinnamate:CoA ligase) to form Cinnamoyl-CoA .

-

-

Chalcone Assembly:

-

Chalcone Synthase (OinCHS): Condenses one molecule of Cinnamoyl-CoA with three molecules of Malonyl-CoA.

-

Product: Pinocembrin Chalcone (2',4',6'-trihydroxychalcone). This lacks the 4-hydroxy group typical of naringenin chalcone.

-

-

Flavanone Cyclization:

-

Chalcone Isomerase (OinCHI): Catalyzes the stereospecific ring closure of pinocembrin chalcone.

-

Product: Pinocembrin ((2S)-5,7-dihydroxyflavanone).

-

-

Flavone Desaturation:

-

Flavone Synthase (OinFNS): Introduces a double bond between C2 and C3. Transcriptome analysis of O. indicum roots indicates high expression of OinFNS (likely Type II, CYP450-dependent).

-

Product: Chrysin (5,7-dihydroxyflavone).[1]

-

Glycosylation (Phase II Modification)

Chrysin accumulates in O. indicum seeds and bark primarily as glycosides. This step increases solubility and stability for transport.

-

Chrysin-7-O-glucuronide:

-

Chrysin-7-O-gentiobioside:

-

Enzyme: Sequential action of UDP-glucosyltransferases .

-

Mechanism: Initial 7-O-glucosylation followed by a secondary glucosylation (1→6 linkage) to form the gentiobioside (disaccharide) moiety.

-

Structural Distinction: Chrysin vs. Oroxins

It is critical for researchers to distinguish chrysin derivatives from Oroxin A and Oroxin B , which are also abundant in O. indicum.

-

Chrysin Series: 5,7-OH pattern (B-ring unsubstituted).

-

Oroxin Series: Baicalein derivatives (5,6,7-OH pattern). Oroxin A is Baicalein-7-O-glucoside; Oroxin B is Baicalein-7-O-gentiobioside. The Oroxin pathway requires an additional hydroxylation at C6 (via Flavonoid 6-Hydroxylase, F6H) which the Chrysin pathway bypasses.

Pathway Visualization (Graphviz)

The following diagram illustrates the parallel biosynthesis of Chrysin and Baicalein (Oroxin precursor) in O. indicum, highlighting the divergence point at the starter unit and ring hydroxylation.

Caption: Divergent biosynthesis of Chrysin and Baicalein glycosides in O. indicum. Note the critical role of OinFNS and the absence of B-ring hydroxylation for Chrysin.

Experimental Protocols

Extraction and Isolation of Chrysin Glycosides

Objective: Isolate high-purity chrysin-7-O-glucuronide and chrysin-7-O-gentiobioside from O. indicum seeds or root bark for analytical standards or bioassays.

Reagents & Materials:

-

Source Material: Dried O. indicum seeds (highest flavonoid content).

-

Solvents: Petroleum ether (40-60°C), Chloroform, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Methanol (MeOH), Formic Acid.

-

Stationary Phases: Silica gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilane) C18.

Protocol Workflow:

-

Defatting:

-

Pulverize dried seeds (1 kg) to a coarse powder.

-

Macerate with Petroleum Ether (3 x 3 L) for 24h at room temperature to remove lipids and non-polar interferences. Discard the filtrate.

-

Air-dry the marc (residue).

-

-

Extraction:

-

Extract the defatted residue with 95% Ethanol (3 x 3 L) under reflux (3 hours each).

-

Combine filtrates and concentrate in vacuo at 50°C to obtain the Crude Ethanolic Extract.

-

-

Liquid-Liquid Partitioning (Fractionation):

-

Suspend the crude extract in distilled water (1 L).

-

Partition sequentially with:

-

Chloroform (3 x 1 L): Extracts free aglycones (Chrysin, Baicalein).

-

Ethyl Acetate (3 x 1 L): Extracts mono-glycosides and less polar diglycosides.

-

n-Butanol (3 x 1 L): Extracts polar glycosides (Chrysin-7-O-glucuronide , Chrysin-7-O-gentiobioside , Oroxins).

-

-

Target Fraction: The n-Butanol fraction contains the bulk of the target glycosides.

-

-

Chromatographic Purification (n-BuOH Fraction):

-

Column 1 (Diaion HP-20 or D101 Resin): Load n-BuOH fraction. Elute with H2O, then 30%, 50%, 70%, 95% EtOH.

-

Check: Chrysin glycosides typically elute in 50-70% EtOH.

-

-

Column 2 (Silica Gel): Subject the glycoside-rich fraction to silica gel chromatography. Eluent: CHCl3:MeOH:H2O (65:35:10, lower phase).

-

Column 3 (Sephadex LH-20): Final polishing using MeOH as eluent to remove polymeric impurities.

-

Recrystallization: Recrystallize from MeOH/Water to obtain pure compounds.

-

Analytical Characterization (HPLC-DAD-MS)

Objective: Quantify and verify chrysin glycosides.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 15% B; 5-20 min: 15%→40% B; 20-30 min: 40%→70% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 268 nm (characteristic Band II for flavones) |

| MS Mode | ESI Negative Mode (Glycosides ionize better in negative mode) |

| Target Ions (m/z) | Chrysin-7-O-glucuronide: [M-H]⁻ = 429Chrysin: [M-H]⁻ = 253Oroxin A: [M-H]⁻ = 431 (Distinguishes from Chrysin-glucuronide by +2 Da due to extra OH on Baicalein core) |

Enzymatic Assay for UGT Activity

To study the specific glycosyltransferase activity in tissue lysates:

-

Enzyme Preparation: Homogenize fresh O. indicum root tissue in extraction buffer (100 mM Tris-HCl pH 7.5, 5 mM DTT, 1 mM PMSF). Centrifuge at 12,000 x g (20 min) to remove debris. Use the supernatant.

-

Reaction Mix (100 µL):

-

Tris-HCl (pH 7.5): 50 mM

-

MgCl2: 5 mM

-

Substrate: Chrysin (100 µM)

-

Sugar Donor: UDP-Glucuronic Acid (for glucuronide) or UDP-Glucose (for glucoside/gentiobioside) (2 mM)

-

Enzyme Extract: 50 µg protein

-

-

Incubation: 30°C for 30-60 minutes.

-

Termination: Add 100 µL ice-cold Methanol.

-

Analysis: Centrifuge and analyze supernatant via HPLC (protocol above). Look for the emergence of the peak at Rt corresponding to the glycoside and depletion of the Chrysin peak.

References

-

Transcriptome Analysis of Oroxylum indicum: Dholakia, B. B., et al. (2018). "De novo root transcriptome of a medicinally important rare tree Oroxylum indicum for characterization of the flavonoid biosynthesis pathway." Phytochemistry, 156, 201-213. Link

-

Chrysin Biosynthesis Review: Nabavi, S. F., et al. (2015). "Chrysin: From sources to biomedical applications."[6][7] Journal of Ethnopharmacology, 173, 273-294. Link

-

Oroxin Structure & Pharmacology: Li, H., et al. (2021). "Determination of oroxin A, oroxin B, ... chrysin, chrysin 7-O-beta-gentiobioside ... in mouse blood by UPLC-MS/MS."[8][9][10] Acta Chromatographica, 34(4).[11] Link

-

Flavonoid Pathway Enzymology: Winkel-Shirley, B. (2001). "Flavonoid biosynthesis. A colorful model for genetics, biochemistry, cell biology, and biotechnology." Plant Physiology, 126(2), 485-493. Link

-

Isolation Protocol: Rojsanga, P., et al. (2020). "Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures." Molecules, 25(7), 1545. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Induction of UDP-glucuronosyltransferase by the flavonoids chrysin and quercetin in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of UDP-glucuronosyltransferase UGT1A1 by the flavonoid chrysin in Caco-2 cells--potential role in carcinogen bioinactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Tumorigenic Activity of Chrysin from Oroxylum indicum via Non-Genotoxic p53 Activation through the ATM-Chk2 Pathway [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

Chrysin 7-O-gentiobioside: Technical Guide to Therapeutic Applications & Bio-Efficacy

[1][2]

Executive Summary

Chrysin 7-O-gentiobioside (CGE) represents a critical phytochemical evolution of the flavonoid chrysin (5,7-dihydroxyflavone).[1][2] While the aglycone chrysin is renowned for its pleiotropic pharmacological effects—ranging from aromatase inhibition to neuroprotection—its clinical utility is severely hamstrung by poor aqueous solubility (< 0.003 mg/mL) and rapid metabolic efflux.[1][3]

CGE, primarily isolated from the seeds of Oroxylum indicum (Semen Oroxyli), structurally integrates a gentiobiose disaccharide moiety at the C7 position.[1] This glycosylation acts as a natural "stealth" delivery system, significantly enhancing hydrophilicity and altering pharmacokinetic uptake profiles.[1][2] This guide analyzes CGE not merely as a metabolite, but as a superior pro-drug scaffold for targeting oxidative stress and microbial resistance.[1][2]

Molecular Architecture & Pharmacokinetic Advantage[1][2]

Structural Determinants of Efficacy

The defining feature of CGE is the 7-O-β-D-gentiobioside linkage.[1][2] Gentiobiose consists of two glucose units linked by a β(1→6) glycosidic bond.[1]

-

Aglycone (Chrysin): Lipophilic, membrane-permeable but solubility-limited.[1][2]

-

Glycone (Gentiobiose): Hydrophilic, prevents premature Phase II metabolism (glucuronidation) at the C7 site during first-pass metabolism.[1][2]

The "Solubility-Hydrolysis" Axis

Unlike the aglycone, CGE resists passive diffusion in the upper GI tract.[1][2] It functions as a colon-targeted delivery system.[1] Upon reaching the lower gut, cytosolic

Table 1: Physicochemical & Pharmacokinetic Comparison

| Feature | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside (CGE) | Therapeutic Implication |

| Molecular Weight | 254.24 g/mol | 578.52 g/mol | CGE requires transporter-mediated uptake or hydrolysis.[1][2] |

| Aqueous Solubility | Poor (Insoluble) | Moderate to High | CGE allows for stable aqueous formulations without harsh surfactants.[1] |

| Metabolic Stability | Low (Rapid Glucuronidation) | High (Protected C7-OH) | CGE delays clearance, extending the therapeutic window.[1][2] |

| Primary Target Site | Systemic (if absorbed) | Colon / Lower GI | Ideal for IBD, colorectal cancer prevention, and modulated systemic release. |

Therapeutic Mechanisms & Signaling Pathways[1][2][3]

Antioxidant Modulation (Nrf2 Pathway)

CGE exerts potent antioxidant effects, often outperforming the aglycone in aqueous environments due to better dispersion.[1] Once hydrolyzed, the released chrysin activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.[1]

-

Mechanism: Chrysin disrupts the Keap1-Nrf2 complex.[1]

-

Effect: Translocation of Nrf2 to the nucleus, binding to Antioxidant Response Elements (ARE).[1]

Anti-Inflammatory Action (NF- B Inhibition)

In models of respiratory inflammation (e.g., asthma, COPD), Oroxylum indicum extracts enriched with CGE demonstrate suppression of pro-inflammatory cytokines.[2]

-

Target: Inhibition of I

B -

Result: Prevention of NF-

B p65 nuclear translocation, reducing COX-2 and iNOS expression.[1][2]

Visualization: The Prodrug Activation & Signaling Cascade[1]

Figure 1: Mechanism of Action.[1] CGE acts as a stable precursor, hydrolyzed by microbiota to release Chrysin, which subsequently activates Nrf2-mediated antioxidant defense and inhibits NF-κB inflammatory signaling.[1][2]

Experimental Protocols

Extraction & Isolation from Oroxylum indicum

To study CGE, high-purity isolation is required.[1][2] The following protocol minimizes hydrolysis during extraction.

Reagents: Methanol (HPLC grade), Formic Acid, Sephadex LH-20.[1][2]

-

Pre-treatment: Pulverize dried O. indicum seeds to a fine powder (mesh size 40).

-

Defatting: Macerate powder in n-hexane (1:10 w/v) for 4h to remove lipids. Discard supernatant.

-

Extraction:

-

Extract residue with 70% Methanol at 60°C for 2 hours (reflex).

-

Repeat 3 times. Combine filtrates.

-

-

Concentration: Rotary evaporate at 45°C (reduced pressure) to obtain crude extract.

-

Purification (Critical Step):

-

Resuspend crude extract in water.[1]

-

Partition sequentially with Ethyl Acetate (removes aglycones like Chrysin/Baicalein).[1]

-

Collect the Aqueous Phase (contains CGE).

-

Load onto Sephadex LH-20 column; elute with Methanol-Water gradient (30% -> 70%).[1][2]

-

Monitor fractions via TLC/HPLC.[1] CGE elutes after the more polar glycosides.[1]

-

High-Performance Liquid Chromatography (HPLC) Quantification

This protocol ensures separation of CGE from its structural analogs (e.g., Baicalein-7-O-gentiobioside).[1][2]

-

Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.[1][2]

-

Mobile Phase:

-

Gradient Program:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 269 nm (Chrysin characteristic λmax).[1]

-

Validation: Retention time for CGE is typically ~18-22 min, distinct from Chrysin (~35 min).[1][2]

Visualization: Extraction & Analysis Workflow[1][2]

Figure 2: Isolation workflow emphasizing the retention of the aqueous phase to capture the glycoside CGE, separating it from lipophilic aglycones.[1][2]

Bio-Efficacy Data Summary

The following data aggregates comparative studies of O. indicum flavonoids. Note the specific efficacy of the gentiobioside in bacterial inhibition, likely due to different uptake mechanisms in bacterial cells compared to mammalian cells.[1]

Table 2: Comparative Bioactivity (IC50 / MIC)

| Target / Assay | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside | Notes |

| DPPH Scavenging (IC50) | ~15.5 µg/mL | ~22.1 µg/mL | CGE is slightly less potent per mass due to sugar weight, but higher solubility allows higher effective concentration in media.[1][2] |

| S. aureus (MIC) | 64 µg/mL | 128 µg/mL | Aglycone penetrates bacterial membranes better; CGE requires hydrolysis.[1] |

| Cytotoxicity (HepG2) | High | Moderate | CGE shows reduced cytotoxicity, making it a safer candidate for non-oncology applications. |

References

-

Phytochemical Profiling of Oroxylum indicum

-

Antioxidant Methodologies

-

Chrysin Pharmacology

-

Isolation Protocols

Sources

- 1. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Review: Pharmacokinetics and Metabolite Profiling of Chrysin 7-O-beta-gentiobioside

[1][2]

Executive Summary

Chrysin 7-O-beta-gentiobioside (C7-Gent) is a bioactive flavonoid glycoside primarily isolated from Oroxylum indicum and Spartium junceum.[1][2] Unlike its aglycone parent, Chrysin (5,7-dihydroxyflavone), which suffers from extremely poor oral bioavailability due to rapid Phase II conjugation, C7-Gent exhibits distinct pharmacokinetic properties governed by its disaccharide moiety (gentiobiose). This guide details the metabolic conversion of C7-Gent, its quantification via UPLC-MS/MS, and its role as a circulating prodrug.

Chemical Identity and Structural Properties

Understanding the structural basis of C7-Gent is a prerequisite for analyzing its metabolism. The compound consists of the chrysin aglycone linked to a gentiobiose sugar moiety at the C7 position.[3]

| Parameter | Specification |

| IUPAC Name | 5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

| Common Name | Chrysin 7-O-beta-gentiobioside |

| Molecular Formula | C₂₇H₃₀O₁₄ |

| Molecular Weight | 578.52 g/mol |

| Glycone | Gentiobiose (Glucose-β(1→6)-Glucose) |

| Key Solubility Feature | Significantly higher aqueous solubility than Chrysin aglycone due to the disaccharide tail.[4][5] |

Metabolic Pathway and Biotransformation

The metabolic fate of C7-Gent involves a critical interplay between hydrolytic activation and subsequent conjugation. Unlike simple glucosides, the gentiobioside moiety (disaccharide) influences the rate of hydrolysis.

Mechanism of Hydrolysis

Upon administration, C7-Gent undergoes deglycosylation. This process is mediated by Lactase-Phlorizin Hydrolase (LPH) on the brush border of the small intestine or by Cytosolic β-Glucosidase (CBG) in the liver.

-

Step 1 (Deglycosylation): The gentiobiose unit is cleaved, releasing the aglycone Chrysin .

-

Step 2 (Phase II Metabolism): The free Chrysin is rapidly acted upon by UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases).

-

Step 3 (Elimination/Circulation): The major circulating metabolites are Chrysin-7-glucuronide and Chrysin-7-sulfate , not the free aglycone.

Pathway Visualization

The following diagram illustrates the metabolic cascade from the parent glycoside to the terminal Phase II metabolites.

Figure 1: Metabolic biotransformation pathway of Chrysin 7-O-beta-gentiobioside.

Pharmacokinetic Profile

Recent studies utilizing UPLC-MS/MS have confirmed that C7-Gent can circulate intact in the bloodstream, distinguishing it from flavonoids that undergo complete pre-systemic hydrolysis.

Key Pharmacokinetic Parameters (Murine Model)

Data derived from intravenous administration (5 mg/kg) reveals the following profile:

| Parameter | Observation | Implication |

| Absorption State | Detectable as intact glycoside in plasma. | Suggests C7-Gent has a degree of resistance to immediate hydrolysis, potentially acting as a sustained-release delivery system for Chrysin. |

| Tmax | Rapid appearance (IV); delayed if oral. | IV administration bypasses intestinal LPH, allowing higher initial circulating levels of the glycoside. |

| Elimination | Rapid clearance via renal excretion or hepatic hydrolysis. | The glycoside is eventually cleared or metabolized to the aglycone. |

Clinical Insight: The presence of the gentiobiose sugar increases hydrophilicity, potentially altering tissue distribution compared to the highly lipophilic aglycone.

Analytical Protocol: UPLC-MS/MS Quantification

To ensure scientific integrity and reproducibility, the following protocol is standardized for the detection of C7-Gent in biological matrices (plasma/blood). This method relies on the specific mass transition of the parent compound losing the disaccharide moiety.

Instrumentation & Conditions

-

System: Waters ACQUITY UPLC with XEVO TQS-micro Triple Quadrupole MS.

-

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).[1]

-

Column Temperature: 40°C.

-

Mobile Phase:

Mass Spectrometry Parameters (MRM Mode)

The quantification relies on Multiple Reaction Monitoring (MRM) in Positive Ion Mode (ESI+).[9]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) |

| Chrysin 7-O-beta-gentiobioside | 579.2 [M+H]⁺ | 255.1 [Aglycone]⁺ | 10 | 26 |

| Chrysin (Aglycone Reference) | 255.1 [M+H]⁺ | 152.9 | 70 | 24 |

Protocol Validation Note: The transition m/z 579.2 → 255.1 corresponds to the neutral loss of the gentiobiose moiety (324 Da). This is a highly specific signature that differentiates the gentiobioside from the glucuronide (which would have a different precursor mass, typically m/z 431 for Chrysin-glucuronide).

Sample Preparation Workflow

The following workflow ensures maximum recovery and protein removal.

Figure 2: Optimized sample preparation workflow for pharmacokinetic analysis.

Biological Implications & Future Directions

The identification of C7-Gent metabolites highlights a critical consideration in drug development: The Glycoside Advantage .

-

Solubility: C7-Gent is significantly more soluble than Chrysin, facilitating formulation without complex nanocarriers.

-

Metabolic Delay: The requirement for hydrolysis of the disaccharide (gentiobiose) vs. a monosaccharide may delay the Tmax of the active aglycone, providing a "sustained release" effect.

-

Bioactivity: While the aglycone is the primary effector for COX-2 inhibition and antioxidant activity, the circulating glycoside may possess independent interactions with cell surface transporters (e.g., OATPs) before hydrolysis.

Recommendation for Researchers: When assessing the efficacy of Oroxylum indicum extracts, quantify both the gentiobioside and the glucuronide metabolites. Ignoring the glycoside leads to an incomplete pharmacokinetic picture.

References

-

Yu, Z., Chen, F., Jin, Y., & Shen, X. (2021).[6][7][8][9][11] Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics.[6][7][8][9][10] Acta Chromatographica, 33(4).

-

Walle, T., Otake, Y., Walle, U. K., & Wilson, F. A. (2001). The fate of the flavonoid chrysin in human Caco-2 cells: Conjugation and efflux. Drug Metabolism and Disposition, 29(9), 1294–1299.

-

Mohos, V., et al. (2020). Effects of chrysin and its major conjugated metabolites chrysin-7-sulfate and chrysin-7-glucuronide on cytochrome P450 enzymes and on OATP, P-gp, BCRP, and MRP2 transporters. Drug Metabolism and Disposition, 48(10), 1064–1073.

-

Kornpointner, C., Scheibelreiter, J., & Halbwirth, H. (2022).[5] Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts.[5] Frontiers in Plant Science, 13.

Sources

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Chrysin 7-O-beta-gentiobioside: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of Chrysin 7-O-beta-gentiobioside, a naturally occurring flavonoid glycoside. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current scientific knowledge on its chemical identity, properties, and biological context. Given the nascent stage of research focused specifically on this glycoside, this guide establishes a foundational understanding by integrating detailed information on its parent aglycone, chrysin, thereby illuminating potential avenues for future investigation.

Core Identification and Chemical Properties

Chrysin 7-O-beta-gentiobioside is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It is structurally characterized by a chrysin aglycone linked to a gentiobiose sugar moiety at the 7-hydroxyl position.[1] This glycosylation significantly influences the molecule's solubility and potential bioavailability compared to its aglycone counterpart.

Nomenclature and Structural Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for Chrysin 7-O-beta-gentiobioside.

| Identifier | Value | Source |

| CAS Number | 88640-89-5 | [1][2] |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2] |

| Molecular Weight | 578.52 g/mol | [2] |

| IUPAC Name | 5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |

| Synonyms | Chrysin 7-O-β-gentiobioside, 7-(β-Gentiobiosyloxy)-5-hydroxyflavone | [1][2] |

| InChI Key | XGMGGAPZYUWNMO-IPOZFMEPSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | [1] |

Physicochemical Characteristics

| Property | Description | Source |

| Appearance | White solid powder | [2] |

| Purity | Typically >95% (HPLC) | [3] |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4] Poor aqueous solubility is a known challenge for its parent compound, chrysin, a characteristic often shared by flavonoid glycosides. | [5] |

| Storage | For long-term stability, it is recommended to store the powder at -20°C for up to three years. In solvent, storage at -80°C for up to one year is advised.[2] |

Natural Occurrence and Isolation

Chrysin 7-O-beta-gentiobioside has been identified as a natural constituent in a limited number of plant species. Its primary botanical sources include:

-

Spartium junceum (Spanish Broom): This flowering shrub, belonging to the Fabaceae family, is a known source of this flavonoid glycoside.[2][6] Extracts from S. junceum have demonstrated antioxidant, antibacterial, and antiproliferative activities, likely attributable to their rich phytochemical content, including flavonoids like Chrysin 7-O-beta-gentiobioside.[7][8][9][10]

-

Semen Oroxyli (Oroxylum indicum seeds): This is a well-documented source, where the compound is one of several major flavonoids.[4][11]

Isolation from these natural sources typically involves extraction with organic solvents such as methanol or ethanol, followed by chromatographic purification techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[11]

Synthesis and Derivatization Strategies

While Chrysin 7-O-beta-gentiobioside is naturally occurring, chemical synthesis offers a route to produce larger quantities for research and to create novel derivatives with potentially enhanced pharmacological properties.

Glycosylation of Chrysin

Direct synthesis of Chrysin 7-O-beta-gentiobioside is not well-documented in the literature. However, general synthetic strategies for flavonoid glycosides involve the coupling of a protected flavonoid aglycone with a protected sugar donor. A plausible synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of Chrysin 7-O-beta-gentiobioside.

The primary challenge in this synthesis is the selective glycosylation of the 7-hydroxyl group while the 5-hydroxyl group is protected, often due to its chelation with the adjacent carbonyl group.[12]

Derivatization of the Chrysin Scaffold

Extensive research has focused on synthesizing derivatives of the parent chrysin molecule to improve its bioavailability and therapeutic efficacy.[5] These strategies typically involve modification at the 7-hydroxyl position and include:

-

Alkylation and Etherification: Introducing alkyl chains to enhance lipophilicity.[13]

-

Esterification: Creating ester linkages with various functional groups.[13]

-

Amination: Synthesizing aminoflavonoids, which have shown potent anticancer activity.[14][15]

These synthetic approaches highlight the versatility of the chrysin scaffold for developing novel therapeutic agents.[5][16]

Biological Activity and Mechanism of Action

Direct research into the biological effects of Chrysin 7-O-beta-gentiobioside is limited. Consequently, its potential activities are largely inferred from studies on its aglycone, chrysin, and closely related glycosides. The addition of the gentiobiose moiety is expected to alter its pharmacokinetic profile, potentially serving as a pro-drug that is metabolized in vivo to release the active chrysin.

Insights from the Aglycone, Chrysin

Chrysin is a well-studied flavonoid with a broad spectrum of pharmacological activities.[17][18]

-

Anti-inflammatory Effects: Chrysin demonstrates anti-inflammatory properties by suppressing key inflammatory mediators.[18] It inhibits cyclooxygenase-2 (COX-2) and modulates the NF-κB signaling pathway by preventing the degradation of IκB-α, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[18]

-

Anticancer Activity: Chrysin exhibits antiproliferative and pro-apoptotic effects in various cancer cell lines.[17] Its mechanisms include inducing apoptosis through the mitochondrial pathway, causing cell cycle arrest, and downregulating proliferative signaling pathways such as PI3K/Akt and MAPK.[14][17]

-

Antioxidant Properties: The flavonoid structure of chrysin allows it to scavenge free radicals, although its potential is considered moderate compared to other flavonoids.[17][19] It can also enhance the activity of endogenous antioxidant enzymes.[20]

-

Neuroprotective Effects: Studies have indicated that chrysin possesses neuroprotective capabilities, potentially beneficial in models of neurodegenerative diseases.[17]

Caption: Key signaling pathways modulated by the aglycone, chrysin.

Potential Role of the Gentiobioside Moiety

The glycosylation at the 7-position is a critical factor in the molecule's overall activity. It is plausible that Chrysin 7-O-beta-gentiobioside acts as a prodrug, being hydrolyzed by glycosidases in the gut or after absorption to release chrysin. This could potentially overcome the poor solubility and rapid metabolism that limits chrysin's oral bioavailability.[17]

Pharmacokinetics and Metabolism

While comprehensive pharmacokinetic data for Chrysin 7-O-beta-gentiobioside is not available, a study has been conducted on its disposition in mice after intravenous administration.[11] This indicates that the compound is being investigated for its systemic behavior. The metabolism of the parent compound, chrysin, is extensive, primarily involving glucuronidation and sulfation, leading to rapid clearance.[17] The presence of the gentiobiose sugar likely alters this metabolic profile, and further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method has been developed for the simultaneous quantification of Chrysin 7-O-beta-gentiobioside and other flavonoids in Semen Oroxyli.[4][11]

-

Instrumentation: Agilent Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm).[4][11]

-

Mobile Phase: Gradient elution with acetonitrile and 0.3% (v/v) acetic acid in water.[4][11]

-

Performance: The method demonstrated good linearity (r² > 0.9997), reproducibility (intra- and inter-day variation < 3%), and recovery (100 ± 10%).[4][11]

Caption: Workflow for the HPLC quantification of Chrysin 7-O-beta-gentiobioside.

Future Directions and Conclusion

Chrysin 7-O-beta-gentiobioside is a flavonoid glycoside with a well-defined chemical structure but a largely unexplored pharmacological profile. The extensive research on its parent compound, chrysin, provides a strong rationale for investigating this natural derivative further. Key areas for future research include:

-

Elucidation of Biological Activity: In vitro and in vivo studies are needed to determine the specific biological effects of Chrysin 7-O-beta-gentiobioside and to understand if it acts as a prodrug for chrysin or possesses intrinsic activity.

-

Mechanism of Action Studies: Investigating its impact on key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, will be crucial to understanding its therapeutic potential.

-

Pharmacokinetic Profiling: Comprehensive ADME studies are required to assess its bioavailability, metabolic fate, and potential for drug development.

-

Synthetic Optimization: Development of efficient synthetic routes and novel derivatives could lead to compounds with improved drug-like properties.

References

A comprehensive list of references cited in this technical guide is provided below.

-

Synthesis of chrysin derivatives. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. PubMed. Available at: [Link]

-

Synthesis of Chrysin Derivatives with Anti-Inflammatory Property, a Naturally Occurring Flavone. Latin American Journal of Pharmacy. Available at: [Link]

-

Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent. MDPI. Available at: [Link]

-

Beneficial effects of chrysin on the reproductive system of adult male rats. PubMed. Available at: [Link]

-

Chrysin – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5. BioCrick. Available at: [Link]

-